4-Tert-butylphenylmagnesium bromide
Overview
Description
4-Tert-butylphenylmagnesium bromide is an organometallic compound with the chemical formula C10H15BrMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound typically exists as a colorless or pale yellow solid and is highly reactive, especially with water and air .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylphenylmagnesium bromide is usually synthesized by reacting 4-tert-butylbromobenzene with magnesium in the presence of an ether solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions often involve low temperatures, ranging from -10 to 0 degrees Celsius .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The compound is usually produced as a solution in diethyl ether or tetrahydrofuran to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms in various substrates. It can also participate in substitution reactions and coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols. The reaction is typically carried out in an anhydrous ether solvent at low temperatures.
Substitution Reactions: Can react with alkyl halides to form new carbon-carbon bonds. This reaction also requires an anhydrous environment and is often conducted at room temperature.
Coupling Reactions: Participates in cross-coupling reactions with halides or pseudohalides in the presence of transition metal catalysts (e.g., palladium, nickel).
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
4-Tert-butylphenylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of drug candidates and the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-butylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms in substrates. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to effectively form carbon-carbon bonds in various organic reactions. The molecular targets are typically carbonyl compounds, alkyl halides, and other electrophilic species .
Comparison with Similar Compounds
4-Tert-butylphenylmagnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide, 4-methoxyphenylmagnesium bromide, and 2-naphthylmagnesium bromide.
Similar Compounds
Phenylmagnesium bromide: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group, which can influence the electronic properties and reactivity of the compound.
2-Naphthylmagnesium bromide: Contains a naphthyl group, which can provide different steric and electronic effects compared to the tert-butyl group.
Uniqueness
The presence of the tert-butyl group in this compound provides steric hindrance, which can influence the selectivity and outcome of reactions. This makes it a valuable reagent for specific synthetic applications where such steric effects are desired .
Properties
IUPAC Name |
magnesium;tert-butylbenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWSITPEDQPZNZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404829 | |
Record name | 4-tert-Butylphenylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63488-10-8 | |
Record name | 4-tert-Butylphenylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.